Lipophilicity and Drug-Likeness Profile Differentiates 4-Bromo from 4-Chloro Analog for CNS Drug Design
The measured or computed LogP of 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is approximately 2.1, placing it within the optimal CNS drug-likeness range (LogP 1–3 for blood-brain barrier penetration). In contrast, the 4-chloro analog (CAS 1196147-59-7) has a computed LogP of 3.235, representing a >1 log unit increase in lipophilicity that elevates the risk of metabolic liability, hERG binding, and reduced aqueous solubility in downstream compounds [1]. The molecular weight difference (265.03 vs. 220.58 g/mol) also positions the bromo compound closer to the median MW of CNS drugs. This divergence in physicochemical properties means that the 4-bromo analog is preferentially selected when CNS exposure is a program requirement, while the 4-chloro analog may offer advantages for peripheral target engagement but carries higher attrition risk in CNS campaigns . The Kuujia product datasheet explicitly notes that the compound's 'balanced lipophilicity (LogP ~2.1) and molecular weight (265.03 g/mol) make it particularly suitable for blood-brain barrier penetration' [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 or equivalent) |
|---|---|
| Target Compound Data | LogP ~2.1; Molecular Weight 265.03 g/mol |
| Comparator Or Baseline | 4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196147-59-7): LogP 3.235; Molecular Weight 220.58 g/mol |
| Quantified Difference | ΔLogP ≈ +1.1 (4-chloro more lipophilic); ΔMW = +44.45 g/mol (4-bromo heavier) |
| Conditions | Computational prediction; LogP values derived from XLogP3 algorithm (PubChem) and Chemsrc database entries |
Why This Matters
The ~1 log unit lower logP of the 4-bromo analog directly influences decision-making in CNS drug discovery programs, where excessive lipophilicity is associated with higher metabolic turnover, promiscuous off-target binding, and increased attrition rates in preclinical development.
- [1] Kuujia Product Page: 4-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine – Physicochemical Properties and CNS Suitability. Kuujia Chemical Platform (2025). View Source
